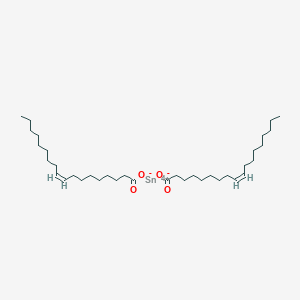
Tin dioleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin dioleate is a useful research compound. Its molecular formula is C36H66O4Sn and its molecular weight is 681.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Tin dioleate, similar to other organotin compounds, primarily targets chemical reactions that require a catalyst . It is often used in the production of polyurethane and in the vulcanization of silicones . The primary role of this compound in these processes is to accelerate the reaction rate, thereby improving the efficiency of the production process .
Mode of Action
The mode of action of this compound involves facilitating the condensation of various α,ω-dihydroxyl terminated organosiloxane diols . This process extends the length of siloxane chains and produces narrow molar mass distribution polyorganodisilanols .
Biochemical Pathways
It is known that organotin compounds like this compound can catalyze the condensation of various α,ω-dihydroxyl terminated organosiloxane diols . This process is crucial in the production of polyorganodisilanols, which are used in various industrial applications .
Pharmacokinetics
It is known that lipid-based liquid crystal formulations, such as those containing glycerol dioleate, can prolong pharmacokinetics and reduce burst release of a drug on subcutaneous delivery . These formulations can control the release profile of a drug, potentially improving its bioavailability .
Result of Action
The primary result of this compound’s action is the production of polyorganodisilanols with a narrow molar mass distribution . These compounds have various applications in the industrial sector. For example, they are used in the production of polyurethane and in the vulcanization of silicones .
Action Environment
The action of this compound, like other organotin compounds, can be influenced by environmental factors. For instance, the efficiency of this compound as a catalyst can be affected by the temperature and pressure of the reaction environment . Additionally, the stability of this compound can be influenced by factors such as exposure to air and moisture .
Biochemical Analysis
Biochemical Properties
Tin dioleate interacts with various biomolecules in biochemical reactions. It is known to act as a catalyst in polymerization reactions
Cellular Effects
It is known to cause skin irritation upon contact and is toxic when administered intravenously . It is also known to degrade upon exposure to high temperatures, which can lead to the generation of acrid smoke and irritating fumes .
Temporal Effects in Laboratory Settings
It is known to degrade upon exposure to high temperatures .
Dosage Effects in Animal Models
It is known to be toxic when administered intravenously .
Metabolic Pathways
It is known to act as a catalyst in polymerization reactions .
Transport and Distribution
Due to its insolubility in water and methanol, it is likely that it interacts with specific transporters or binding proteins .
Subcellular Localization
Due to its role as a catalyst in polymerization reactions, it may be localized to areas of the cell where these reactions occur .
Properties
CAS No. |
1912-84-1 |
|---|---|
Molecular Formula |
C36H66O4Sn |
Molecular Weight |
681.6 g/mol |
IUPAC Name |
octadec-9-enoate;tin(2+) |
InChI |
InChI=1S/2C18H34O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
PXRFIHSUMBQIOK-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sn+2] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Sn] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sn+2] |
Key on ui other cas no. |
1912-84-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















